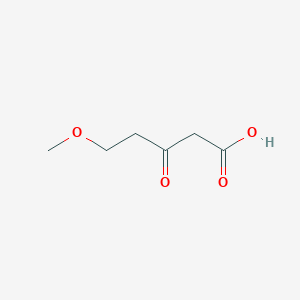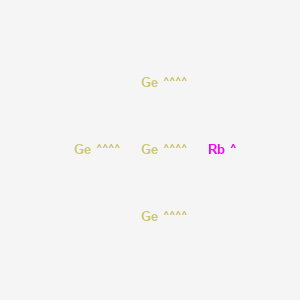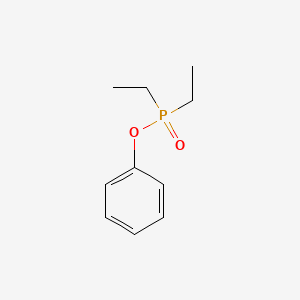
Diethylphosphinic acid phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphosphinic acid phenyl ester, also known as diethyl phenylphosphonate, is an organophosphorus compound with the molecular formula C10H15O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phosphonic acid ester group attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylphosphinic acid phenyl ester can be synthesized through several methods. One common method involves the reaction of phenylphosphonic dichloride with ethanol in the presence of a base. The reaction proceeds as follows: [ \text{PhP(O)Cl}_2 + 2 \text{EtOH} \rightarrow \text{PhP(O)(OEt)}_2 + 2 \text{HCl} ] This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Diethylphosphinic acid phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diethylphosphinic acid phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethylphosphinic acid phenyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester group can undergo hydrolysis to form phosphonic acid, which can then participate in further reactions. The compound’s reactivity is influenced by the electronic and steric properties of the phenyl ring and the ester group .
Comparaison Avec Des Composés Similaires
Diethyl phosphite: Similar in structure but lacks the phenyl ring.
Ethyl benzoate: Contains a benzoate ester group instead of a phosphonic acid ester.
Phenylphosphonic acid: Lacks the ethyl ester groups .
Uniqueness: Diethylphosphinic acid phenyl ester is unique due to its combination of a phosphonic acid ester group and a phenyl ring, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
63027-79-2 |
|---|---|
Formule moléculaire |
C10H15O2P |
Poids moléculaire |
198.20 g/mol |
Nom IUPAC |
diethylphosphoryloxybenzene |
InChI |
InChI=1S/C10H15O2P/c1-3-13(11,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
ZWAWVIDZQLHHEL-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


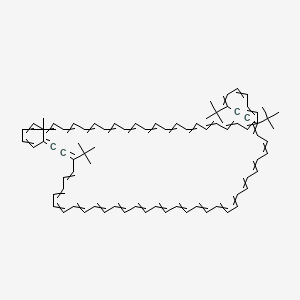

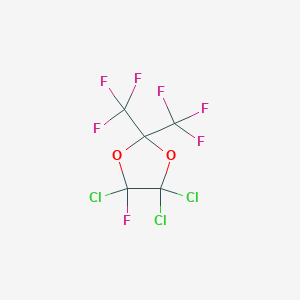



![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)


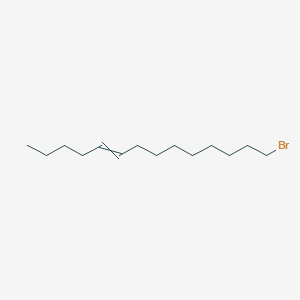
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
